2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
Overview
Description
2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a chemical compound with the molecular formula C14H19ClN2O3S and a molecular weight of 330.83 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and efficiency. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, sulfoxides, sulfones, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonamide and chloroacetamide functional groups. These interactions can lead to the inhibition or activation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Hydrochloride: A similar compound with an additional hydrochloride group, which may alter its solubility and reactivity.
4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-11-6-8-17(9-7-11)21(19,20)13-4-2-12(3-5-13)16-14(18)10-15/h2-5,11H,6-10H2,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMJTDUCJTXENE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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